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molecular formula C15H18O3 B8434145 3-(Bicyclo[2.2.1]hept-2-yloxy)-4-methoxybenzaldehyde

3-(Bicyclo[2.2.1]hept-2-yloxy)-4-methoxybenzaldehyde

Cat. No. B8434145
M. Wt: 246.30 g/mol
InChI Key: QQWFEXZXSDELSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414127

Procedure details

Isovanillin (50 g, 0.328 mol) is placed in a 1 liter round bottom flask which is equipped with a stir bar and reflux condensor and is charged with 500 ml of dimethylformamide. Potassium carbonate (45.3 g, 0.328 mol) is added to the reaction mixture which is heated to 80° C. At this temperature exo-2-bromonorbornane (12.57 g, 0.072 mol, 0.219 equivalents) is added and the reaction mixture is heated to 120° C. for 48 hours. The reaction is then cooled to room temperature and poured into 300 ml of water. The aqueous layer is extracted with ethyl ether (3×100 ml). The ethereal layer is washed with 1N sodium hydroxide solution (4×100 ml), water (3×100 ml) and saturated sodium chloride solution (3×100 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield 15.47 g of a green/brown oil. The crude product is purified by flash chromatography using a gradient eluent system of ethyl acetate/hexane [10% ethyl acetate/hexane→20% ethyl acetate/hexane] to yield 7.76 g (14.4%) of the aldehyde as a white solid. MP: 75.5° C.-79.5° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
reactant
Reaction Step Three
Quantity
12.57 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.CN(C)C=O.C(=O)([O-])[O-].[K+].[K+].[CH2:23]1[CH:27]2[CH2:28][CH:29](Br)[CH:25]([CH2:26]2)[CH2:24]1>O>[CH:25]12[CH2:26][CH:27]([CH2:28][CH2:29]1)[CH2:23][CH:24]2[O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:7]=1[O:8][CH3:9])[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=CC1=CC(O)=C(OC)C=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
45.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
12.57 g
Type
reactant
Smiles
C1CC2CC1CC2Br
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which is equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condensor
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 120° C. for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl ether (3×100 ml)
WASH
Type
WASH
Details
The ethereal layer is washed with 1N sodium hydroxide solution (4×100 ml), water (3×100 ml) and saturated sodium chloride solution (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(CC1)C2)OC=2C=C(C=O)C=CC2OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.47 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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